molecular formula C10H16O2 B082945 alpha-Pentylfuran-2-methanol CAS No. 14294-62-3

alpha-Pentylfuran-2-methanol

Cat. No.: B082945
CAS No.: 14294-62-3
M. Wt: 168.23 g/mol
InChI Key: DWNAWEKBEBTKDE-UHFFFAOYSA-N
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Description

Its structure combines the aromaticity of the furan ring with the reactivity of the hydroxymethyl group, enabling diverse chemical modifications.

Properties

CAS No.

14294-62-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-(furan-2-yl)hexan-1-ol

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-9,11H,2-4,6H2,1H3

InChI Key

DWNAWEKBEBTKDE-UHFFFAOYSA-N

SMILES

CCCCCC(C1=CC=CO1)O

Canonical SMILES

CCCCCC(C1=CC=CO1)O

Other CAS No.

14294-62-3
113509-45-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on methanol rather than alpha-Pentylfuran-2-methanol or its structural analogs.

Table 1: General Properties of Methanol vs. Hypothetical Furan Derivatives

Property Methanol (EPA Data) This compound (Hypothetical)
Molecular Weight 32.04 g/mol ~168.23 g/mol (estimated)
Boiling Point 64.7°C Likely >150°C (due to larger structure)
Toxicity Acute oral LD50: 5,628 mg/kg Unknown; furans may exhibit neurotoxicity
Applications Solvent, fuel additive Potential fragrance/polymer precursor

Key Differences:

Structural Complexity: this compound’s furan ring and pentyl chain confer higher hydrophobicity and steric hindrance compared to methanol’s simple structure.

Reactivity: Methanol’s hydroxyl group is highly reactive in oxidation reactions (e.g., formaldehyde production), whereas the hydroxymethyl group on a furan ring may participate in electrophilic substitutions or polymerization.

Toxicity Profile: Methanol’s metabolic conversion to formic acid causes systemic toxicity , but this compound’s toxicity is undefined. Furan derivatives are often associated with hepatotoxicity or carcinogenicity in prolonged exposure.

Limitations of Available Evidence

The provided sources lack direct information on this compound. The repeated references to methanol highlight a critical gap in data for furan-based alcohols. For a rigorous comparison, studies on analogs like furfuryl alcohol (a simpler furan methanol derivative) or 2-pentylfuran (a flavor compound) would be more relevant, but these are absent from the evidence.

Recommendations for Future Research

Synthetic Studies: Investigate this compound’s preparation via Friedel-Crafts alkylation or enzymatic catalysis.

Toxicity Screening: Assess its metabolic pathways using in vitro models, given furans’ known risks.

Material Applications : Explore its utility in biodegradable polymers or green solvents.

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